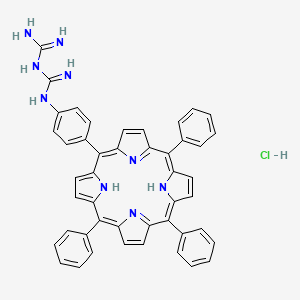

Biguanidinium-porphyrin

説明

特性

分子式 |

C46H36ClN9 |

|---|---|

分子量 |

750.3 g/mol |

IUPAC名 |

1-carbamimidoyl-3-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]guanidine;hydrochloride |

InChI |

InChI=1S/C46H35N9.ClH/c47-45(48)55-46(49)50-32-18-16-31(17-19-32)44-39-26-24-37(53-39)42(29-12-6-2-7-13-29)35-22-20-33(51-35)41(28-10-4-1-5-11-28)34-21-23-36(52-34)43(30-14-8-3-9-15-30)38-25-27-40(44)54-38;/h1-27,51,54H,(H6,47,48,49,50,55);1H |

InChIキー |

MUYPRIGNZFQERL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)NC(=N)NC(=N)N)C=C4)C9=CC=CC=C9)N3.Cl |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Biguanidinium-Porphyrin Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of biguanidinium-porphyrin conjugates, compounds of significant interest in medicinal chemistry, particularly for their potential applications in photodynamic therapy (PDT). The positively charged biguanidinium groups enhance the water solubility of the porphyrin macrocycle and promote its interaction with negatively charged biological structures, such as cell membranes and DNA.

Synthesis of Biguanidinium-Porphyrins

The synthesis of biguanidinium-porphyrins typically involves a two-step process: first, the synthesis of a porphyrin precursor bearing reactive functional groups, followed by the introduction of the biguanidinium moieties. A common and versatile precursor is 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP), which can be synthesized from readily available starting materials.

Synthesis of 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP)

The synthesis of TAPP is generally achieved through the condensation of pyrrole (B145914) with p-nitrobenzaldehyde, followed by the reduction of the nitro groups to amino groups.

Experimental Protocol:

Step 1: Synthesis of 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin (TNPP)

A mixture of p-nitrobenzaldehyde and acetic anhydride (B1165640) is added to propionic acid under a nitrogen atmosphere and heated to reflux. Freshly distilled pyrrole dissolved in propionic acid is then added, and the mixture is refluxed for an additional 30 minutes with stirring. After cooling, the dark solid product is collected by filtration, washed with water, and dried under vacuum.[1]

Step 2: Reduction of TNPP to TAPP

A solution of 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin in concentrated hydrochloric acid is purged with argon. A solution of stannous chloride dihydrate (SnCl₂) in concentrated HCl is then added. The mixture is heated, and upon completion of the reaction, it is cooled and neutralized with concentrated ammonium (B1175870) hydroxide (B78521) while maintaining a low temperature. The resulting solid TAPP is collected and purified.[2]

Synthesis of 5,10,15,20-tetrakis(p-biguanidiniumphenyl)porphyrin

The amino groups of TAPP can be converted to biguanidinium groups through reaction with a suitable guanylating agent, such as S-methylisothiourea sulfate (B86663) or dicyandiamide (B1669379).

Experimental Protocol (Conceptual):

-

Method A: Using S-methylisothiourea sulfate: TAPP is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with an excess of S-methylisothiourea sulfate. The reaction mixture is heated to promote the guanylation of the primary amino groups. The product is then precipitated, collected, and purified, typically by chromatography.

-

Method B: Using dicyandiamide: TAPP is reacted with dicyandiamide in a suitable solvent under heating. This reaction directly converts the amino groups into biguanide (B1667054) groups. Purification of the final product is essential to remove any unreacted starting materials and byproducts.

Characterization of Biguanidinium-Porphyrins

Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

-

¹H NMR: The ¹H NMR spectrum of a this compound is expected to show characteristic signals for the porphyrin core protons (β-pyrrolic protons and NH protons) and the protons of the phenyl and biguanidinium groups. The pyrrolic β-protons typically appear as a singlet at around 8.9 ppm. The inner NH protons of the porphyrin core are highly shielded and appear as a broad singlet at a negative chemical shift (around -2.8 ppm). The aromatic protons of the phenyl rings will show characteristic doublet signals.[3][4][5]

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals include those for the meso-carbons of the porphyrin ring (around 120 ppm) and the carbons of the phenyl and biguanidinium groups.[3]

UV-Visible (UV-Vis) Spectroscopy

Porphyrins exhibit characteristic and intense absorption bands in the UV-Vis region, which are sensitive to substitution and the chemical environment.

The UV-Vis spectrum of a typical porphyrin shows a very intense Soret band (or B band) in the near-UV region (around 420 nm) and several weaker Q bands in the visible region (500-700 nm).[6][7][8] The introduction of the biguanidinium groups may cause a slight shift in the position of these bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[9][10][11]

Data Presentation

The following tables summarize the expected characterization data for the precursor TAPP and a hypothetical this compound derivative.

Table 1: ¹H and ¹³C NMR Data for 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAPP) in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| β-pyrrolic H | ~8.90 (s, 8H) | ~131.5 |

| Phenyl H (ortho to porphyrin) | ~8.26 (d, 8H) | ~134.6 |

| Phenyl H (meta to porphyrin) | ~7.79 (m, 8H) | ~126.7 |

| Phenyl C (ipso) | - | ~142.2 |

| meso-C | - | ~120.2 |

| NH (pyrrole) | ~-2.77 (s, 2H) | - |

| NH₂ | ~5.58 (s, 8H) | - |

Data are based on typical values for TAPP and related structures.[3][5]

Table 2: UV-Vis Absorption Data for TAPP in CH₂Cl₂

| Band | λmax (nm) | log ε |

| Soret (B) | ~417 | ~5.79 |

| Q-band IV | ~513 | ~4.58 |

| Q-band III | ~548 | ~4.38 |

| Q-band II | ~590 | ~4.30 |

| Q-band I | ~645 | ~4.29 |

Data are based on typical values for TAPP.[3]

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization techniques.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Applications in Drug Development

Biguanidinium-porphyrins are promising candidates for photodynamic therapy (PDT) due to their ability to generate cytotoxic reactive oxygen species upon light activation.[2][12][13][14] The positive charges of the biguanidinium groups can facilitate the binding of these molecules to tumor cells, enhancing the selectivity of the treatment. Further research in this area is focused on optimizing the photophysical properties and cellular uptake of these compounds to improve their therapeutic efficacy.

References

- 1. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. secjhuapl.edu [secjhuapl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Porphyrins in photodynamic therapy - a search for ideal photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide: Photophysical Properties of Biguanidinium-Porphyrin Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of biguanidinium-porphyrin conjugates, compounds of increasing interest in the field of photodynamic therapy (PDT). This document details their synthesis, photophysical characteristics, and the experimental protocols used for their evaluation, offering a valuable resource for researchers in drug development and photomedicine.

Introduction

Porphyrins and their derivatives are well-established photosensitizers due to their strong absorption in the visible region, significant triplet state quantum yields, and the ability to generate reactive oxygen species (ROS) upon photoactivation.[1][2] The conjugation of porphyrins with specific targeting moieties can enhance their therapeutic efficacy by promoting accumulation in desired cellular compartments. Biguanidinium groups, which carry a delocalized positive charge, have been explored as mitochondrial targeting agents.[3] The high mitochondrial membrane potential is thought to drive the accumulation of these cationic compounds within the mitochondria, a key organelle in apoptosis.[1][3][4] This targeted approach aims to enhance the precision of PDT and reduce off-target toxicity.

This guide focuses on a representative this compound conjugate, specifically a derivative of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin.

Synthesis and Structure

The synthesis of a this compound conjugate typically involves a multi-step process, starting from a readily available porphyrin precursor like 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. The general synthetic route is outlined below.

General Synthetic Pathway

Caption: Synthetic workflow for a this compound conjugate.

Photophysical Properties

The photophysical properties of porphyrins are central to their function as photosensitizers. These properties include light absorption, fluorescence emission, and the efficiency of generating the excited triplet state necessary for ROS production.

Data Summary

The following table summarizes the key photophysical parameters for a representative this compound conjugate in a common organic solvent such as dimethylformamide (DMF). Note: As specific experimental data for this compound is not publicly available in detail, the following values are representative based on similar porphyrin structures and are intended for illustrative purposes.

| Parameter | Symbol | Value | Unit |

| Absorption Maximum (Soret Band) | λabs (Soret) | ~420 | nm |

| Absorption Maxima (Q-Bands) | λabs (Q) | ~515, 550, 590, 650 | nm |

| Molar Absorptivity (Soret Band) | ε | > 300,000 | M-1cm-1 |

| Emission Maximum | λem | ~655, 720 | nm |

| Fluorescence Quantum Yield | ΦF | ~0.10 | - |

| Fluorescence Lifetime | τF | 5-10 | ns |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.4 - 0.6 | - |

Absorption and Emission Spectra

This compound conjugates exhibit the characteristic UV-visible absorption spectrum of tetraphenylporphyrins, dominated by an intense Soret band in the 400-450 nm region and four weaker Q-bands in the 500-700 nm range.[5] Upon excitation, they typically show two fluorescence emission bands in the red region of the spectrum.[6]

Experimental Protocols

Synthesis of 5-(4-(3-(amino(imino)methyl)ureido)phenyl)-10,15,20-triphenylporphyrin

-

Step 1: Synthesis of 5-(4-isothiocyanatophenyl)-10,15,20-triphenylporphyrin. 5-(4-aminophenyl)-10,15,20-triphenylporphyrin is dissolved in a suitable solvent (e.g., dichloromethane). Thiophosgene is added dropwise to the solution at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the product is purified by column chromatography.

-

Step 2: Coupling with Biguanide. The isothiocyanate-functionalized porphyrin is dissolved in a polar aprotic solvent (e.g., DMF). Biguanide hydrochloride is added, followed by a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the hydrochloride. The reaction mixture is stirred at room temperature. The final product is purified by precipitation and washing, or by column chromatography.

Photophysical Measurements

-

UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a dual-beam spectrophotometer. The porphyrin conjugate is dissolved in a spectroscopic grade solvent (e.g., DMF or DMSO) to a concentration of approximately 10-6 M. Spectra are recorded in a 1 cm path length quartz cuvette.

-

Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solution used for absorption measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Fluorescence Quantum Yield (ΦF) Determination: The relative fluorescence quantum yield is determined using a standard with a known quantum yield (e.g., tetraphenylporphyrin (B126558) (TPP) in toluene, ΦF = 0.11). The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions, respectively.

-

Mechanism of Action in Photodynamic Therapy

The primary application of this compound conjugates is in photodynamic therapy. The proposed mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation, leading to cell death.

Caption: General mechanism of Type II photodynamic therapy.

Upon absorption of light, the this compound photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent responsible for inducing cell damage and subsequent apoptosis.[7]

Cellular Uptake and Localization

Studies have shown that biguanidine-porphyrin conjugates localize in the cell membranes, lysosomes, and mitochondria.[3][8] The cationic nature of the biguanidinium group is believed to facilitate its accumulation in the mitochondria due to the negative mitochondrial membrane potential. This targeted delivery to a critical organelle for cell survival is a key strategy for enhancing the efficacy of photodynamic therapy.

Conclusion

This compound conjugates represent a promising class of photosensitizers for targeted photodynamic therapy. Their favorable photophysical properties, combined with their ability to localize in key cellular organelles like the mitochondria, make them attractive candidates for further development as anti-cancer agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate these important compounds. Further research is warranted to fully elucidate their photophysical parameters and in vivo efficacy.

References

- 1. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment [frontiersin.org]

- 4. dovepress.com [dovepress.com]

- 5. secjhuapl.edu [secjhuapl.edu]

- 6. researchgate.net [researchgate.net]

- 7. 5-(4-aminophenyl)-10,15,20-triphenyl porphine | [frontierspecialtychemicals.com]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Biguanidinium-Porphyrin in Photodynamic Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of biguanidinium-porphyrin photosensitizers in photodynamic therapy (PDT). It delves into the cellular uptake, subcellular localization, and the intricate signaling pathways that lead to cancer cell death. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the core mechanisms to facilitate a deeper understanding for research and development purposes.

Introduction to this compound PDT

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation[1][2][3]. Porphyrins and their derivatives are a major class of photosensitizers due to their favorable photophysical properties, including strong absorption in the visible light spectrum and efficient ROS generation[4]. The addition of biguanidinium moieties to the porphyrin macrocycle is a strategic modification designed to enhance cellular uptake and promote specific subcellular localization, thereby increasing the efficacy of PDT. The positively charged biguanidinium groups are known to facilitate translocation across cellular membranes[5].

Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is critically dependent on its ability to be taken up by target cells and to localize in specific organelles where the generated ROS can inflict maximum damage. Biguanidinium-porphyrins have been shown to accumulate in key cellular compartments.

Key Findings:

-

Mitochondrial Targeting: Biguanidinium-porphyrins have been found to localize within the mitochondria of cancer cells[6]. This is a significant advantage as mitochondria are highly susceptible to oxidative damage, and inducing mitochondrial-mediated apoptosis is a primary goal of many cancer therapies.

-

Lysosomal and Endoplasmic Reticulum Localization: In addition to mitochondria, these photosensitizers have also been observed in lysosomes and the endoplasmic reticulum (ER)[6]. Localization within the ER can trigger a unique cell death pathway mediated by ER stress.

The precise mechanisms of cellular uptake for guanidinium-rich compounds are thought to involve interactions with negatively charged components of the cell membrane, followed by endocytosis or direct translocation[5].

Core Mechanism of Action: Induction of Cell Death

Upon irradiation with light of an appropriate wavelength, the this compound photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS are the primary cytotoxic agents in PDT and can initiate a cascade of events leading to cell death through multiple pathways, primarily apoptosis and ER stress-induced apoptosis.

Mitochondrial-Mediated Apoptosis (Intrinsic Pathway)

The localization of biguanidinium-porphyrins in mitochondria makes the intrinsic apoptotic pathway a dominant mechanism of cell death.

Signaling Cascade:

-

ROS Generation: Upon photoactivation, ROS are generated within the mitochondria.

-

Mitochondrial Damage: ROS cause damage to mitochondrial components, including the mitochondrial membrane.

-

Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted, favoring the pro-apoptotic members[1][3].

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins induce the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm[7].

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates initiator caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3[2][7].

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Endoplasmic Reticulum Stress-Mediated Apoptosis

The accumulation of biguanidinium-porphyrins in the ER can lead to a distinct apoptotic pathway initiated by ER stress.

Signaling Cascade:

-

ROS Generation in ER: Photoactivation of the PS in the ER generates localized ROS.

-

ER Stress and Unfolded Protein Response (UPR): ROS disrupt protein folding and calcium homeostasis within the ER, leading to the accumulation of unfolded or misfolded proteins. This triggers the UPR, a complex signaling network aimed at restoring ER function.

-

Activation of UPR Sensors: Three key ER transmembrane proteins act as UPR sensors:

-

PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4).

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices XBP1 mRNA, leading to the production of the active transcription factor XBP1s.

-

ATF6 (Activating transcription factor 6): ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form.

-

-

Induction of Apoptosis: If ER stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response. This is primarily mediated by the upregulation of the transcription factor CHOP (C/EBP homologous protein)[6].

-

Caspase-12 Activation: CHOP can downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins. Additionally, ER stress can lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which then activates downstream executioner caspases[6][8].

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of guanidinium (B1211019) and this compound photosensitizers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Phototoxicity of Guanidinium and Biguanidinium-Porphyrins

| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |

| Guanidine-Porphyrin | HEp2 | 1 | 4.8 | [6] |

| Biguanidine-Porphyrin | HEp2 | 1 | 8.2 | [6] |

Table 2: In Vivo Antitumor Efficacy

| Photosensitizer | Tumor Model | Key Findings | Reference |

| Guanidine-Chlorin e6 | Murine Ehrlich Carcinoma, Rat Sarcoma M-1 | High antitumor activity, tumor growth inhibition, and complete regression observed. | [5] |

| Biguanidine-Chlorin e6 | Murine Ehrlich Carcinoma, Rat Sarcoma M-1 | High antitumor activity, tumor growth inhibition, and complete regression observed. | [5] |

Table 3: Photophysical Properties

| Property | Description | Relevance to PDT |

| Fluorescence Quantum Yield (ΦF) | Efficiency of photon emission through fluorescence. Generally, a lower ΦF is desirable for PDT as it implies more energy is available for intersystem crossing to the triplet state. | A lower ΦF can correlate with a higher potential for ROS generation. |

| Singlet Oxygen Quantum Yield (ΦΔ) | The fraction of excited photosensitizer molecules that result in the formation of singlet oxygen. | This is a direct measure of the photosensitizer's ability to generate the primary cytotoxic agent in PDT. Higher values are desirable. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound photosensitizers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the this compound and incubate for a predetermined time (e.g., 24 hours) in the dark.

-

Irradiation: Wash the cells with PBS and replace with fresh phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength and light dose. Keep a set of plates in the dark as a control for dark toxicity.

-

MTT Incubation: After irradiation, incubate the cells for a further 24-48 hours. Then, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C[4][10].

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals[10][11].

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader[4][10][12].

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Intracellular ROS Detection (DCFDA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to detect intracellular ROS.

Protocol:

-

Cell Preparation: Culture cells to the desired confluence in a suitable format (e.g., 96-well plate, coverslips, or suspension).

-

Photosensitizer Loading: Incubate the cells with the this compound for the desired time.

-

DCFDA Staining: Wash the cells with PBS and then incubate with DCFDA (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark[2][5][13].

-

Washing: Remove the DCFDA solution and wash the cells with PBS to remove any extracellular probe.

-

Irradiation: Add fresh buffer or medium and irradiate the cells with the appropriate light source and dose.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for the oxidized product (DCF) are typically around 485 nm and 535 nm, respectively[2][13].

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the amount of photosensitizer taken up by cells based on its intrinsic fluorescence.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and incubate with the fluorescent this compound at a specific concentration for various time points.

-

Cell Harvesting: Wash the cells with ice-cold PBS to stop uptake and remove any non-internalized photosensitizer. Detach the cells using trypsin-EDTA and neutralize with complete medium.

-

Sample Preparation: Centrifuge the cell suspension to pellet the cells. Wash the pellet with PBS and resuspend in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10^6 cells/mL[14].

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the photosensitizer with an appropriate laser and detect the emitted fluorescence in the corresponding channel[15].

-

Data Analysis: Gate the live cell population based on forward and side scatter. The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the this compound and light as described for the cytotoxicity assay. At desired time points post-treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[16].

In Vivo PDT in a Mouse Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound PDT in vivo.

Protocol:

-

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice)[17].

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Photosensitizer Administration: Administer the this compound to the mice, typically via intravenous (tail vein) injection.

-

Drug-Light Interval: Wait for a specific period (the drug-light interval, e.g., 24 hours) to allow for preferential accumulation of the photosensitizer in the tumor tissue[7].

-

Light Delivery: Irradiate the tumor area with a laser or LED light source of the appropriate wavelength and fluence.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

This compound photosensitizers represent a promising class of agents for photodynamic therapy. Their enhanced cellular uptake and localization in critical organelles such as mitochondria and the endoplasmic reticulum allow for the efficient induction of cell death through multiple, interconnected signaling pathways. The primary mechanisms involve ROS-mediated mitochondrial damage leading to intrinsic apoptosis and the induction of the unfolded protein response resulting in ER stress-mediated apoptosis. Further research focusing on the optimization of the biguanidinium structure to fine-tune subcellular localization and photophysical properties will be crucial for the development of next-generation photosensitizers with enhanced therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and preclinical evaluation of these compounds.

References

- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 6. OPG [opg.optica.org]

- 7. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchhub.com [researchhub.com]

- 13. doc.abcam.com [doc.abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. In vivo wireless photonic photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Biguanidinium-Porphyrins for Mitochondrial Targeting in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of biguanidinium-functionalized porphyrins as a strategy for targeted drug delivery to mitochondria. We explore the core mechanism of action, comparative quantitative data on efficacy, detailed experimental protocols for evaluation, and the primary therapeutic application in photodynamic therapy (PDT).

Core Concept: The Rationale for Mitochondrial Targeting

Mitochondria are crucial organelles that not only generate cellular ATP but also play a central role in regulating programmed cell death (apoptosis).[1] Their dysfunction is implicated in a host of pathologies, including cancer and neurodegenerative diseases. This makes them a high-value target for therapeutic intervention. A key feature of healthy mitochondria is their substantial negative inner membrane potential (ΔΨm), typically ranging from -140 to -180 mV. This strong electrochemical gradient serves as a natural homing signal for positively charged molecules, a principle effectively exploited by conjugating cationic moieties like biguanidinium to therapeutic agents.

Porphyrins are versatile photosensitizing molecules that can be activated by light to produce cytotoxic reactive oxygen species (ROS), forming the basis of photodynamic therapy (PDT).[2][3] By attaching a biguanidinium group, a strongly basic and positively charged functional group, to a porphyrin core, the resulting conjugate can be selectively accumulated within the mitochondrial matrix.[4][5] This targeted accumulation enhances the efficacy of PDT by localizing ROS generation directly at the primary regulatory machinery of apoptosis, leading to more efficient and targeted cell killing.[6][7]

Mechanism of Mitochondrial Uptake

The primary driving force for the accumulation of biguanidinium-porphyrins within mitochondria is the electrochemical potential across the inner mitochondrial membrane.[8] The delocalized positive charge on the cationic guanidinium (B1211019) or biguanidinium group is strongly attracted to the negative charge of the mitochondrial matrix, driving the molecule across the membrane and leading to its concentration within the organelle. These cationic structures can mimic natural mitochondrial localization signaling (MLS) sequences, which are often rich in positively charged amino acids.[4]

While electrostatic attraction is dominant, some studies suggest that carrier-mediated transport could also play a role in the mitochondrial uptake of porphyrins. For instance, the 2-oxoglutarate carrier (OGC) has been identified as a potential transporter for certain porphyrin derivatives.[9][10]

References

- 1. Photodynamic therapy: shedding light on the biochemical pathways regulating porphyrin-mediated cell death [digitum.um.es]

- 2. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of cationic meso-porphyrins with liposomes, mitochondria and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Porphyrin accumulation in mitochondria is mediated by 2-oxoglutarate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Localization of Biguanidinium-Porphyrin Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of biguanidinium-porphyrin conjugates. Porphyrins, with their inherent photosensitizing properties, are of significant interest in photodynamic therapy (PDT). The conjugation of porphyrins with biguanidinium moieties aims to enhance their cellular uptake and target specific organelles, thereby improving their therapeutic efficacy. This document details the comparative uptake and localization of these conjugates, outlines relevant experimental protocols, and explores the potential signaling pathways involved.

Cellular Uptake and Subcellular Localization: A Comparative Analysis

The addition of cationic groups, such as guanidinium (B1211019) and biguanidinium, to porphyrin molecules is a strategy to improve their interaction with negatively charged cell membranes and enhance their accumulation within cells. Studies have shown distinct differences in the cellular uptake and localization patterns between guanidinium-porphyrin (G-Por) and this compound (BG-Por) conjugates.

Guanidinium-porphyrin conjugates are readily taken up by cells and tend to accumulate in the mitochondria and the endoplasmic reticulum (ER).[1] In contrast, this compound conjugates exhibit a different distribution pattern, localizing primarily to the cell membrane, lysosomes, and mitochondria.[1] Notably, the overall cellular accumulation of this compound has been observed to be lower than that of its guanidinium counterpart and other related porphyrin conjugates.[2]

The partial localization of both G-Por and BG-Por to mitochondria is a key finding, as this organelle is a primary target for inducing apoptosis in cancer cells during PDT. The presence of these conjugates in lysosomes also suggests that endocytosis is one of the mechanisms of their cellular entry.[1] The distinct localization patterns of these two types of conjugates are likely influenced by differences in their structure and their ability to interact with various cellular components.[1]

Table 1: Comparative Subcellular Localization of Guanidinium-Porphyrin and this compound

| Conjugate Type | Primary Localization Sites | Secondary Localization Sites | Relative Cellular Accumulation |

| Guanidinium-Porphyrin (G-Por) | Mitochondria, Endoplasmic Reticulum (ER) | - | Higher |

| This compound (BG-Por) | Cell Membrane, Lysosomes, Mitochondria | - | Lower |

Experimental Protocols

The investigation of cellular uptake and localization of this compound conjugates relies on several key experimental techniques. The intrinsic fluorescence of porphyrins is a crucial property that enables their detection and quantification within cells.

Quantification of Cellular Uptake by Fluorescence Spectroscopy

A common method to quantify the total amount of porphyrin conjugate taken up by a cell population is through fluorescence spectroscopy of cell lysates. This method provides an average measure of intracellular conjugate concentration.

Protocol for Quantification of Intracellular Porphyrin Conjugates:

-

Cell Culture: Plate cells in appropriate multi-well plates and culture until they reach the desired confluency.

-

Incubation: Treat the cells with the this compound conjugate at various concentrations and for different incubation times. Include untreated cells as a control.

-

Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any extracellular conjugate.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) to release the intracellular contents, including the porphyrin conjugate.

-

Fluorescence Measurement: Transfer the cell lysates to a microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific porphyrin.

-

Data Analysis: Create a standard curve using known concentrations of the porphyrin conjugate to determine the intracellular concentration from the fluorescence readings. Normalize the results to the total protein concentration of the cell lysate.

Subcellular Localization by Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful technique for visualizing the subcellular distribution of fluorescent molecules with high resolution. This method allows for the co-localization of the porphyrin conjugate's fluorescence with that of specific organelle markers.

Protocol for Confocal Microscopy of this compound Localization:

-

Cell Culture on Coverslips: Grow adherent cells on sterile glass coverslips placed in culture dishes.

-

Incubation with Porphyrin: Treat the cells with the this compound conjugate for the desired time.

-

Organelle Staining: In the final minutes of incubation, add fluorescent dyes that specifically stain the organelles of interest (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[3][4]

-

Washing: Gently wash the cells with pre-warmed PBS to remove unbound conjugate and organelle trackers.

-

Fixation (Optional): Cells can be fixed with a suitable fixative like paraformaldehyde. Fixation is not always necessary and can sometimes alter the localization of molecules.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the porphyrin and the organelle stains.[5]

-

Image Analysis: Analyze the acquired images to determine the degree of co-localization between the porphyrin's fluorescence and the signals from the specific organelle markers.

Signaling Pathways and Cellular Uptake Mechanisms

The cellular uptake of guanidinium-rich compounds, a class to which biguanidinium-porphyrins belong, is thought to occur through multiple pathways, including direct translocation across the plasma membrane and various forms of endocytosis.[6]

Uptake Mechanisms

The positively charged guanidinium and biguanidinium groups can interact with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, which can facilitate their entry into the cell.[6] The ability of these compounds to escape from endosomes and lysosomes is crucial for reaching their target organelles like mitochondria. The "proton sponge effect" has been proposed as a possible mechanism for endosomal escape, where the buffering capacity of the compound leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[1]

Downstream Signaling

While specific signaling pathways directly triggered by the uptake of biguanidinium-porphyrins are not yet well-elucidated, the localization of these compounds to key organelles can initiate cellular responses. For instance, the accumulation of photosensitizers in mitochondria can lead to the induction of apoptosis upon light activation through the release of cytochrome c and the activation of the caspase cascade. The generation of reactive oxygen species (ROS) by the photoactivated porphyrin is the primary trigger for these downstream events.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes described in this guide, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocols · Benchling [benchling.com]

- 4. Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcellular localization of porphyrins using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Biguanidinium-Porphyrin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of biguanidinium-porphyrin derivatives. These compounds are of significant interest in the field of drug development, particularly for applications in photodynamic therapy (PDT), owing to their unique photophysical properties and ability to target specific cellular organelles. This guide details the experimental protocols for their characterization, presents quantitative spectroscopic data, and visualizes the key signaling pathways involved in their therapeutic action.

Spectroscopic Properties of this compound Derivatives

This compound derivatives exhibit characteristic electronic absorption and emission spectra that are crucial for understanding their behavior as photosensitizers. The spectroscopic properties are influenced by the porphyrin core, the nature and position of the biguanidinium substituents, and the surrounding environment.

UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption spectra of these derivatives are dominated by an intense Soret band in the 400-450 nm region and several weaker Q-bands in the 500-700 nm range.[1][2][3] The position and intensity of these bands can be affected by solvent polarity and aggregation.[4]

Fluorescence spectroscopy is a powerful tool to study the excited state properties of these molecules. The fluorescence quantum yield, which is a measure of the efficiency of photon emission, is a critical parameter for their application in fluorescence imaging and diagnostics. For instance, guanidine- and biguanidine-porphyrin derivatives have been reported to exhibit higher fluorescence quantum yields at lower pH.[4]

Table 1: Spectroscopic Data for Selected this compound Derivatives

| Compound | Absorption Maxima (λ_abs, nm) (Soret, Q-bands) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Peak | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent/Conditions | Reference |

| Guanidine-Porphyrin | 420, 515, 550, 590, 645 | Not Reported | 650, 715 | Higher at pH < 6 | Aqueous solutions | [4] |

| Biguanidine-Porphyrin | 422, 518, 553, 593, 648 | Not Reported | 652, 718 | Higher at pH < 6 | Aqueous solutions | [4] |

Note: More extensive quantitative data for a wider range of this compound derivatives is needed for a comprehensive comparison. The presented data is based on available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. 1H NMR spectra of porphyrins are characterized by distinct chemical shifts due to the ring current effect of the macrocycle, with protons inside the ring appearing at upfield (negative) ppm values and protons on the periphery appearing at downfield (positive) ppm values.[5] The chemical shifts of the biguanidinium protons can provide information about their conformation and interaction with the porphyrin core.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima and molar extinction coefficients of this compound derivatives.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., DMSO, DMF, or aqueous buffers)

-

This compound derivative sample

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound derivative of a known concentration in the chosen solvent. Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the spectrophotometer's detector (typically absorbance values between 0.1 and 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of each of the diluted sample solutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

-

Using the Beer-Lambert law (A = εcl), plot absorbance at the Soret band maximum versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectra and quantum yields of this compound derivatives.

Materials:

-

Fluorometer equipped with an excitation source, monochromators, and a detector

-

Quartz cuvettes (1 cm path length)

-

Standard fluorescent dye with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)[7]

-

Volumetric flasks and pipettes

-

Appropriate solvent

Procedure:

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound derivative and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Set the excitation wavelength (usually at the Soret band maximum) and the emission wavelength range.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of the sample and standard solutions under identical instrumental conditions.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra of the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_F) of the sample using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

NMR Spectroscopy

Objective: To obtain high-resolution 1H NMR spectra for structural characterization.

Materials:

-

High-field NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Internal standard (e.g., TMS)

-

This compound derivative sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[8][9] Add a small amount of TMS as an internal standard.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain a homogeneous field.

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

-

Data Acquisition: Acquire the 1H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Cellular Mechanisms and Signaling Pathways

This compound derivatives, when used as photosensitizers in PDT, can induce cell death through various mechanisms, primarily apoptosis and necrosis. Their subcellular localization plays a key role in determining the dominant cell death pathway. Guanidine- and biguanidinium-porphyrins have been shown to localize in mitochondria, lysosomes, and the endoplasmic reticulum.[4]

Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen and free radicals.[10] These ROS can then damage cellular components, leading to the initiation of cell death signaling cascades.

Photodynamic Therapy Workflow

The general workflow for inducing and analyzing cell death via PDT using this compound derivatives is illustrated below.

PDT Experimental Workflow

Apoptosis Signaling Pathway

Mitochondrial localization of this compound photosensitizers is particularly significant as mitochondria are central to the intrinsic apoptotic pathway. The generation of ROS in the mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.

PDT-Induced Apoptosis Pathway

Conclusion

The spectroscopic analysis of this compound derivatives provides critical insights into their structure, photophysical properties, and mechanisms of action. This technical guide outlines the fundamental spectroscopic techniques and experimental protocols necessary for their characterization. The ability of these compounds to localize in key cellular organelles and induce apoptosis upon photoactivation highlights their potential as effective photosensitizers in photodynamic therapy. Further research focusing on expanding the library of these derivatives and elucidating the detailed molecular signaling pathways will be crucial for the development of next-generation phototherapeutic agents.

References

- 1. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 4. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 7. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 8. nmr-bio.com [nmr-bio.com]

- 9. organomation.com [organomation.com]

- 10. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

"Biguanidinium-porphyrin as a novel photosensitizer for cancer therapy"

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of biguanidinium-porphyrin derivatives as a promising class of photosensitizers for photodynamic therapy (PDT) in cancer treatment. It consolidates available research data on their synthesis, photophysical properties, mechanism of action, and preclinical efficacy, offering a valuable resource for scientists and professionals in the field of oncology and drug development.

Introduction to Photodynamic Therapy and the Role of Photosensitizers

Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce targeted cell death.[1][2][3] The fundamental principle of PDT involves the administration of a PS that preferentially accumulates in tumor tissues.[2][4] Upon irradiation with light of an appropriate wavelength, the PS transitions from its ground state to an excited triplet state.[2][3] This excited PS can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[2][3] These cytotoxic species subsequently induce cellular damage, leading to tumor cell death through apoptosis, necrosis, or autophagy.[2][3]

The effectiveness of PDT is critically dependent on the properties of the photosensitizer.[5] An ideal PS should exhibit:

-

High tumor selectivity and accumulation.[4]

-

Minimal dark toxicity.[5]

-

Strong absorption in the red or near-infrared region for deeper tissue penetration.[6]

-

A long-lived triplet state and high quantum yield of singlet oxygen generation.[5][6][7]

-

Chemical stability and ease of synthesis.[8]

Porphyrins and their derivatives have been extensively investigated as photosensitizers due to their favorable photophysical properties and inherent affinity for tumor tissues.[6][7][9] However, challenges such as aggregation in aqueous environments, which can reduce their photosensitizing efficiency, and low water solubility have driven the development of new generations of porphyrin-based PSs with improved characteristics.[1][7] The addition of charged functional groups, such as biguanidinium moieties, represents a strategic approach to enhance the efficacy of porphyrin photosensitizers.

The this compound Moiety: Structure and Synthesis

Biguanidinium-porphyrins are a class of porphyrin derivatives functionalized with one or more biguanidine (B15175387) groups. The biguanidine group, with its delocalized positive charge, can enhance the amphiphilicity of the porphyrin macrocycle, potentially improving its interaction with cellular membranes and subcellular organelles like mitochondria.

While specific, detailed synthetic protocols for a wide range of biguanidinium-porphyrins are not extensively documented in the provided literature, a general synthetic strategy can be inferred. The synthesis typically involves the modification of a pre-formed porphyrin core, such as a derivative of chlorin (B1196114) e6.[10] For example, the synthesis of a 13²-(5-biguanidylbutanamido)-chlorin e6 has been reported, suggesting a synthetic route involving the coupling of a biguanidine-containing alkylamine to the porphyrin macrocycle.[10]

A general workflow for the synthesis can be conceptualized as follows:

Caption: General workflow for the synthesis of this compound conjugates.

Photophysical and Photochemical Properties

The photophysical properties of photosensitizers are paramount to their therapeutic efficacy. For porphyrin derivatives, key parameters include their absorption spectrum, fluorescence quantum yield, and singlet oxygen generation capacity.

While specific data for biguanidinium-porphyrins are limited in the provided results, studies on related guanidine- and biguanidine-porphyrins indicate that these modifications can influence their aggregation behavior and photophysical characteristics. For instance, guanidine- and biguanidine-porphyrins have been reported to form J-type aggregates in aqueous solutions.[11] The fluorescence quantum yields of these porphyrins were observed to be higher at a lower pH (<6).[11]

Porphyrins generally exhibit a characteristic strong absorption band, known as the Soret band, in the 400-440 nm region, and several weaker Q bands in the 500-700 nm range.[6] The efficiency of PDT is often enhanced by photosensitizers that absorb in the longer wavelength region (600-800 nm), where light penetration into biological tissues is deeper.[6]

Mechanism of Action

The anticancer activity of this compound photosensitizers is initiated by the generation of ROS upon light activation, leading to targeted cell death. The positively charged biguanidinium groups are thought to play a crucial role in the subcellular localization of these molecules.

Cellular Uptake and Subcellular Localization

The cationic nature of biguanidinium-porphyrins is designed to facilitate their accumulation in mitochondria, which have a highly negative membrane potential.[11] Indeed, studies have shown that both guanidine- and biguanidine-porphyrins localize within cell mitochondria.[11] In some cases, localization in lysosomes and the endoplasmic reticulum has also been observed.[11] This targeted accumulation in mitochondria is particularly advantageous for PDT, as it can trigger the intrinsic apoptotic pathway.[4]

Photodynamic-Induced Cell Death Pathways

Upon light irradiation, the mitochondrially-localized this compound generates ROS, which can induce damage to mitochondrial components, including membranes, proteins, and DNA. This damage can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[3]

The general mechanism of PDT-induced cell death is illustrated in the following diagram:

Caption: Simplified Jablonski diagram illustrating the generation of ROS in PDT.

Preclinical Efficacy: In Vitro and In Vivo Studies

Preclinical studies are essential to evaluate the therapeutic potential of new photosensitizers. Research on this compound derivatives and their close analogs has demonstrated their efficacy in both cell culture and animal models.

In Vitro Phototoxicity

Studies on human carcinoma HEp2 cells have shown that a biguanidine-porphyrin exhibited significant phototoxicity with an IC₅₀ value of 8.2 µM at a light dose of 1 J cm⁻².[11] This was more potent than a porphyrin-MLS peptide conjugate (IC₅₀ = 9.8 µM) but less potent than a guanidine-porphyrin analog (IC₅₀ = 4.8 µM) under the same conditions.[11] Importantly, all tested porphyrins showed low toxicity in the absence of light.[11]

Table 1: In Vitro Phototoxicity of Porphyrin Derivatives in HEp2 Cells

| Compound | Light Dose (J cm⁻²) | IC₅₀ (µM) | Reference |

| Guanidine-porphyrin | 1 | 4.8 | [11] |

| Biguanidine-porphyrin | 1 | 8.2 | [11] |

| Porphyrin-MLS | 1 | 9.8 | [11] |

In Vivo Antitumor Activity

The in vivo efficacy of photodynamic therapy using a biguanidine derivative of chlorine e6, specifically 13²-(5-biguanidylbutanamido)-chlorine e6, has been evaluated in murine Ehrlich carcinoma and rat sarcoma M-1 models.[10] The study demonstrated that this photosensitizer possesses high antitumor activity, as measured by tumor growth inhibition and complete tumor regression.[10] The criterion for a cure was the absence of tumors for up to 90 days post-therapy.[10]

While specific quantitative data on tumor growth inhibition for the biguanidine derivative was not detailed in the abstract, the study concluded its high efficacy in both tumor models.[10]

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the evaluation of this compound photosensitizers.

Synthesis of this compound

A general approach involves the coupling of a biguanidine-containing moiety to a porphyrin with a reactive functional group, such as a carboxylic acid.

-

Activation of Porphyrin: The carboxylic acid group on the porphyrin macrocycle is activated, for example, by converting it to an acyl chloride or using a coupling agent like EDC/NHS.

-

Coupling Reaction: The activated porphyrin is reacted with an amine-terminated biguanidine derivative in an appropriate organic solvent.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography.

-

Characterization: The structure of the final this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, as well as mass spectrometry.[9]

In Vitro Phototoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., HEp2) are seeded in 96-well plates and allowed to adhere overnight.

-

Photosensitizer Incubation: The cells are incubated with various concentrations of the this compound for a specified period (e.g., 24 hours).

-

Irradiation: The cells are washed to remove the non-internalized photosensitizer and then irradiated with light of a specific wavelength and dose. A control group is kept in the dark.

-

MTT Incubation: After irradiation, the cells are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is calculated relative to the untreated control.

Cellular Uptake and Localization

-

Cellular Uptake Quantification: Cells are incubated with the photosensitizer for various time points. After incubation, the cells are washed, lysed, and the intracellular concentration of the photosensitizer is determined by fluorescence spectroscopy.

-

Subcellular Localization: Cells are grown on coverslips and incubated with the photosensitizer. Specific fluorescent dyes for organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) are co-incubated. The localization of the photosensitizer is then visualized using confocal laser scanning microscopy.[12]

In Vivo Antitumor Efficacy Study

-

Tumor Model Establishment: A tumor is established in an animal model (e.g., murine Ehrlich carcinoma or a human tumor xenograft in nude mice) by subcutaneous injection of cancer cells.[10][12]

-

Photosensitizer Administration: Once the tumors reach a certain volume, the animals are administered the this compound, typically via intravenous or intraperitoneal injection.

-

Irradiation: After a specific time interval to allow for tumor accumulation of the photosensitizer, the tumor area is irradiated with a laser of the appropriate wavelength and light dose.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Animal body weight and general health are also monitored.

-

Efficacy Evaluation: The antitumor efficacy is evaluated based on parameters such as tumor growth inhibition, complete regression rates, and survival analysis.[10]

Caption: A typical experimental workflow for evaluating the in vivo efficacy of a photosensitizer.

Conclusion and Future Directions

This compound derivatives represent a promising avenue in the development of next-generation photosensitizers for photodynamic therapy. Their cationic nature facilitates targeting of mitochondria, a key organelle in the induction of apoptosis. Preclinical data, although limited, indicates their potential for high phototoxicity against cancer cells and significant antitumor activity in vivo.

Future research should focus on:

-

Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: A broader range of this compound analogs should be synthesized to optimize their photophysical properties, subcellular localization, and therapeutic efficacy.

-

Comprehensive Photophysical Characterization: Detailed studies on the singlet oxygen quantum yields and aggregation behavior in physiologically relevant media are needed.

-

In-depth Mechanistic Studies: Elucidating the specific cell death pathways activated by this compound PDT and identifying the key molecular players involved.

-

Advanced In Vivo Models: Evaluating the efficacy and safety of lead candidates in more clinically relevant tumor models, including orthotopic and metastatic models.

-

Pharmacokinetic and Toxicological Profiling: Thoroughly assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates to ensure their suitability for clinical translation.

By addressing these areas, the full therapeutic potential of this compound photosensitizers can be unlocked, paving the way for their potential clinical application in cancer therapy.

References

- 1. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of Novel Porphyrin-Curcumin analog photosensitizers for photodynamic anti-cancer therapy - American Chemical Society [acs.digitellinc.com]

- 8. EP1834955A1 - Porphyrin derivates and their use as photosensitizers in photodynamic therapy - Google Patents [patents.google.com]

- 9. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Tumor Efficacy of Photodynamic Therapy of Solid Tumors in Laboratory Animals with Guanidine and Biguanidine Derivatives of Chlorine e6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondria targeting by guanidine- and biguanidine-porphyrin photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Biguanidinium-Porphyrin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of biguanidinium-porphyrin analogues, a promising class of molecules with significant potential in photodynamic therapy (PDT) and antimicrobial applications. By conjugating the potent photosensitizing properties of porphyrins with the mitochondrial targeting and membrane-permeabilizing characteristics of biguanidinium moieties, these analogues offer enhanced therapeutic efficacy. This document details their synthesis, mechanism of action, and the correlation between chemical structure and biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.

Introduction

Porphyrins and their derivatives have long been recognized as effective photosensitizers in photodynamic therapy.[1][2] Their ability to generate reactive oxygen species (ROS) upon light activation forms the basis of their cytotoxic effects against cancer cells and pathogenic microbes.[3][4] However, the efficacy of simple porphyrins is often limited by their suboptimal cellular uptake and non-specific localization. To address these limitations, researchers have explored the conjugation of porphyrins with various functional groups to improve their pharmacokinetic and pharmacodynamic properties.

One such promising modification is the introduction of biguanidinium groups. Biguanides are known to exhibit a range of biological activities and can facilitate the transport of molecules across cellular membranes.[5][6] The positive charge of the biguanidinium group at physiological pH promotes interaction with negatively charged cell membranes and the mitochondrial membrane, leading to enhanced cellular uptake and specific accumulation within mitochondria.[3][7][8] This targeted delivery to a critical organelle for cell survival and apoptosis regulation significantly enhances the photodynamic efficacy of the porphyrin core.[7][9] This guide will delve into the critical aspects of the SAR of these hybrid molecules.

Structure-Activity Relationship Data

The biological activity of this compound analogues is intricately linked to their structural features. Key parameters influencing their efficacy include the nature and number of biguanidinium substituents, the length and type of linker connecting the biguanidinium group to the porphyrin macrocycle, and the presence of other peripheral modifications on the porphyrin ring.

Photodynamic Therapy (PDT) Activity

The phototoxicity of these analogues is a primary measure of their potential as PDT agents. The half-maximal inhibitory concentration (IC50) upon light irradiation is a key metric for quantifying this activity.

| Compound ID | Porphyrin Core | Substituent | Linker | Cancer Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |

| G-Por | Tetraphenylporphyrin | Guanidine | Amide | HEp2 | 1 | 4.8 | [3][7] |

| BG-Por | Tetraphenylporphyrin | Biguanidine | Amide | HEp2 | 1 | 8.2 | [3][7] |

Table 1: Phototoxicity (IC50) of Guanidine- and Biguanidine-Porphyrin Analogues.

Antimicrobial Activity

The cationic nature of this compound analogues makes them effective against a broad spectrum of microbes. The Minimum Inhibitory Concentration (MIC) is a standard measure of their antimicrobial potency. Cationic porphyrins, in general, show greater efficacy against bacteria compared to neutral or anionic counterparts.[10] The positive charge facilitates binding to the negatively charged bacterial cell wall.[1]

| Compound Type | Bacterial Strain | MIC (µM) | Reference |

| Cationic Porphyrin | Staphylococcus aureus | 0.46-1.88 | [11] |

| Cationic Porphyrin | Escherichia coli | 0.46-1.88 | [11] |

Table 2: Antimicrobial Activity (MIC) of Cationic Porphyrin Analogues.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound analogues.

Synthesis of this compound Analogues

The synthesis of these analogues typically involves a multi-step process, starting with the functionalization of a porphyrin core, followed by the coupling of the biguanidinium moiety.

General Procedure for the Synthesis of a Guanidinylated Porphyrin:

-

Synthesis of an Amino-Porphyrin Precursor: A meso-tetraphenylporphyrin bearing a nitro group is synthesized via a mixed aldehyde condensation. The nitro group is then reduced to an amine using a reducing agent like tin(II) chloride in hydrochloric acid.[12]

-

Guanidinylation: The amino-porphyrin is reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, in the presence of a base like triethylamine (B128534) in a suitable solvent (e.g., dichloromethane).

-

Deprotection: The Boc protecting groups are removed using an acid, such as trifluoroacetic acid, to yield the final guanidinium-porphyrin conjugate.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina.

Evaluation of Photodynamic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, in the context of PDT, phototoxicity.[12][13][14][15]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Incubation with Photosensitizer: Treat the cells with varying concentrations of the this compound analogue and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.

-

Irradiation: Irradiate the cells with a light source of the appropriate wavelength and dose.

-

MTT Addition: After irradiation, add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Assessment of Antimicrobial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the target bacterium in a suitable broth medium.

-